1-Methoxy-3-methylnaphthalene

Description

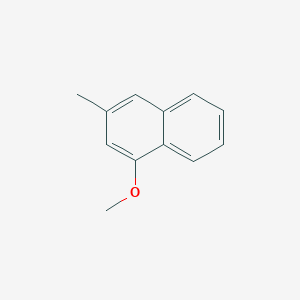

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-methoxy-3-methylnaphthalene |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8H,1-2H3 |

InChI Key |

CTKKMNJQJKRSSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Photochemical Reactivity of 1 Methoxy 3 Methylnaphthalene

Mechanistic Studies of Anodic Oxidation Processes

The anodic oxidation of methoxylated naphthalenes, including 1-methoxy-3-methylnaphthalene, has been a subject of detailed investigation to understand the underlying reaction mechanisms. These studies are crucial for controlling the outcome of electrochemical reactions and for the synthesis of new compounds.

The anodic oxidation of many methoxylated naphthalenes is understood to proceed through a specific sequence of steps known as the EECrCp mechanism. lookchem.comacs.org This mechanism involves a series of electron transfers and chemical reactions. The key steps are the initial electrochemical oxidation of the naphthalene (B1677914) ring to form a radical cation, followed by the reaction of this radical cation with a nucleophile, in this case, a methoxy (B1213986) radical. lookchem.com

Mechanistic studies indicate that the reaction of an aromatic radical cation with a methoxy radical is a pivotal step in the anodic oxidation process under these conditions. lookchem.com This sequence, termed the EECrCp mechanism, provides a framework for understanding the oxidation of various methoxylated naphthalenes. lookchem.com For instance, in the anodic oxidation of related compounds like 1-methoxynaphthalene (B125815), a two-electron oxidation process leads to the addition of methoxy groups across the 1,4-positions. lookchem.com Subsequent workup involving the loss of methanol (B129727) yields the corresponding methoxylated naphthalene product. lookchem.com The efficiency and selectivity of these reactions can be influenced by the presence and position of substituents on the naphthalene ring. lookchem.comacs.org

Table 1: Key Features of the EECrCp Mechanism in Anodic Oxidation of Methoxylated Naphthalenes

| Feature | Description | Reference |

| Initial Step | Electrochemical oxidation of the naphthalene to a radical cation. | lookchem.com |

| Key Reaction | Reaction of the aromatic radical cation with a methoxy radical. | lookchem.com |

| Overall Process | A sequence of Electron transfers and Chemical reactions (EECrCp). | lookchem.comacs.org |

| Typical Outcome | Addition of methoxy groups, often followed by elimination of methanol. | lookchem.com |

A key aspect of the anodic oxidation of electron-rich aromatic compounds like this compound in methanol is the role of methoxy radicals. rsc.org These radicals can be generated anodically and are electrophilic in nature. rsc.orgnih.gov The addition of these electrophilic alkoxy radicals to electron-rich carbon-carbon double bonds is a kinetically fast process and represents a powerful method for constructing new carbon-oxygen bonds. rsc.org

In the context of methoxylated naphthalenes, it has been proposed that the anodically generated methoxy radicals add to the aromatic radical cations. rsc.org This electrophilic attack is a central feature of the reaction mechanism. scispace.com The concept of electrophilic attack on the aromatic nucleus is considered for both methoxyl and hydroxyl substituents in electrochemical oxidations of phenolic compounds. scispace.com

Photochemical Transformations and Excited State Dynamics

The interaction of this compound with light initiates a series of photochemical and photophysical processes. Understanding these transformations and the dynamics of the excited states is essential for predicting the environmental fate of such compounds and for developing photochemical applications.

While specific photodegradation studies on this compound are not extensively detailed in the provided results, the degradation of related naphthalene derivatives offers valuable insights. For instance, the photodegradation of naproxen (B1676952), which contains a 6-methoxy-naphthalene moiety, has been studied. nih.gov Its degradation under visible light using a Cu/TiO2 photocatalyst involves the formation of hydroxyl radicals, leading to hydroxylation, keto-enol tautomerism, and decarboxylation. nih.gov Identified transformation products of naproxen include 2-methoxy-6-vinylnaphthalene, 2-(naphthalen-2-yl)propanal, and 1-(6-methoxynaphthalen-2-yl)ethan-1-one. nih.gov

The aerobic degradation of the structurally similar 1-methylnaphthalene (B46632) by Pseudomonas putida CSV86 proceeds through two main pathways. ethz.ch One pathway involves the hydroxylation of the unsubstituted ring, while the other involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid. ethz.ch Abiotic processes like direct and indirect photolysis are significant in determining the aquatic fate of such aromatic compounds, often leading to multiple reaction products. researchgate.net

Laser flash photolysis is a powerful technique for studying the transient species and kinetics of photochemical reactions. In studies of related aromatic compounds, 1-methylnaphthalene has been used as a triplet quencher to estimate the lifetimes of triplet precursors. rsc.org For example, in the study of aromatic keto-epoxides, quenching studies with 1-methylnaphthalene helped determine triplet lifetimes in the range of 0.5–18 ns in benzene. rsc.org

Furthermore, in the laser flash photolysis of 2-alkoxy thioxanthones, 1-methylnaphthalene was used to probe the energy of the triplet excited state. scielo.brscielo.brresearchgate.net The energy transfer rate constant to 1-methylnaphthalene was found to be on the order of 10⁹ L mol⁻¹ s⁻¹, indicating that the triplet energy of the alkoxy thioxanthones is higher than that of 1-methylnaphthalene (61 kcal mol⁻¹). scielo.brscielo.br

Table 2: Use of 1-Methylnaphthalene in Laser Flash Photolysis Studies

| Studied System | Role of 1-Methylnaphthalene | Measured Parameter/Observation | Reference |

| Aromatic keto-epoxides | Triplet Quencher | Estimated triplet lifetimes of 0.5–18 ns. | rsc.org |

| 2-Alkoxy thioxanthones | Triplet Energy Probe | Energy transfer rate constant of ~10⁹ L mol⁻¹ s⁻¹. | scielo.brscielo.br |

The relaxation of photoexcited naphthalene derivatives involves a competition between fluorescence and non-radiative decay pathways, such as intersystem crossing (ISC) and internal conversion (IC). mit.edu For substituted naphthalenes, the nature and position of the substituent can significantly influence these relaxation pathways. researchgate.net

For instance, in 1-methoxynaphthalene, the methoxy group can affect the formation of excimers (excited-state dimers). researchgate.net The excited-state dynamics of substituted naphthalenes are often characterized by ultrafast decay channels. researchgate.net For some nitro-substituted naphthalenes, an ultrafast intersystem crossing to an upper triplet state is followed by relaxation to the lowest energy phosphorescent triplet state (T1). researchgate.net The efficiency of these non-radiative pathways is crucial in determining the fluorescence quantum yield. mit.edu A thesis by Dóra Vörös titled "The Excited-State Mechanism of 2-Methoxy-3-Methyl-Naphthalene" suggests specific research into the relaxation mechanisms of this compound has been undertaken. univie.ac.at

Photo-induced Cycloadditions and Dimerizations

The naphthalene ring system, activated by substituents such as methoxy and methyl groups, is known to participate in photo-induced cycloaddition and dimerization reactions. While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from related methoxynaphthalene compounds. The photochemical behavior is largely dictated by the formation of an excited singlet or triplet state upon absorption of UV light.

One common reaction is the [4π + 4π] photodimerization, which has been observed for other naphthalene derivatives. acs.org This type of reaction typically involves the formation of an excimer (an excited-state dimer) between an excited molecule and a ground-state molecule, which then collapses to form a cyclobutane-type dimer. For methoxy-substituted naphthalenes, oxidative photodimerization can also occur, leading to biaryls. acs.org

Furthermore, photocycloaddition reactions with other unsaturated molecules, or [2π + 2π] cycloadditions, are possible. Naphthalene derivatives can react with alkenes, such as acrylonitrile, upon photoexcitation to yield cyclobutane (B1203170) adducts. acs.org The regiochemistry of these additions is influenced by the electronic nature and position of the substituents on the naphthalene ring. It is anticipated that this compound would undergo similar cycloadditions, with the electron-donating methoxy and methyl groups influencing the orientation of the approaching alkene.

Exciplex Formation and Photoreactivity

This compound possesses the necessary electronic characteristics to participate in the formation of exciplexes (excited-state complexes) with suitable electron-donating or electron-accepting molecules. The naphthalene moiety can act as an electron acceptor when interacting with an electron-rich species or as a donor when paired with a strong electron acceptor. cdnsciencepub.com

Upon photoexcitation, the naphthalene ring can engage in electron transfer with another molecule to form a transient, fluorescent exciplex. For instance, studies on 1-naphthylmethyl esters have shown that intramolecular electron transfer can occur from a methoxy-aromatic donor to the excited naphthalene ring, which acts as the acceptor. cdnsciencepub.com This exciplex formation provides an alternative deactivation pathway for the excited singlet state and can lead to unique photochemical products. cdnsciencepub.com

The photoreactivity is highly dependent on the reaction partner.

With Electron Donors: When interacting with electron donors like triethylamine (B128534) or phenols, the excited naphthalene moiety would be reduced, forming a radical anion. The rate of exciplex formation in such cases is often diffusion-controlled. scielo.br

With Electron Acceptors: In the presence of electron acceptors like dicyanobenzenes, the excited this compound would donate an electron, forming a radical cation. researchgate.net This process can initiate subsequent chemical reactions, such as the decarboxylation of carboxylic acids where the naphthalene derivative acts as a photosensitizer. researchgate.net

The stability and fate of the formed exciplex are influenced by solvent polarity. In polar solvents, the exciplex may dissociate into solvent-separated radical ions, which can then undergo further reactions. acs.org

Oxidation and Reduction Chemistry

Oxidative Processes

The oxidation of this compound can be achieved through various methods, including electrochemical and chemical oxidation, leading primarily to the formation of naphthoquinones and other oxygenated derivatives. The presence of the electron-donating methoxy and methyl groups facilitates the oxidative attack on the aromatic ring.

Anodic oxidation of methoxynaphthalenes in methanol is a well-established method for synthesizing methoxylated naphthalenes and naphthoquinone acetals. lookchem.comrsc.org For 1-methoxynaphthalene, two-electron oxidation at lower temperatures results in the 1,4-addition of methoxy groups. lookchem.com Subsequent workup involving the elimination of methanol would yield a dimethoxynaphthalene. At higher temperatures, four-electron oxidation becomes more prevalent, leading to the formation of naphthoquinone derivatives. lookchem.com

Oxidation can also be performed using chemical oxidants or catalyzed by metal complexes. The oxidation of 2-methylnaphthalene (B46627) with potassium monopersulfate, catalyzed by metalloporphyrins, yields a mixture of 2-methyl-1,4-naphthoquinone (Vitamin K3) and 6-methyl-1,4-naphthoquinone. capes.gov.br A similar pathway is expected for this compound, likely yielding 3-methyl-1,4-naphthoquinone derivatives. Recent studies have also shown the oxidation of 1-methylnaphthalene via OH radicals generated by environmentally persistent free radicals (EPFRs), producing compounds such as 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. nih.gov

| Oxidation Method | Key Reagents/Conditions | Potential Major Product(s) | Reference for Analogy |

|---|---|---|---|

| Anodic Oxidation | Methanolic KOH, low temperature (0-20°C) | 1,4-Dimethoxy-3-methylnaphthalene | lookchem.com |

| Anodic Oxidation | Methanolic KOH, refluxing methanol | 3-Methyl-1,4-naphthoquinone bis-acetal | lookchem.com |

| Catalytic Oxidation | Potassium monopersulfate, Metalloporphyrin catalyst | 2-Methoxy-3-methyl-1,4-naphthoquinone | capes.gov.br |

| Radical Oxidation | EPFRs, OH radicals | Oxygenated derivatives (e.g., quinones, aldehydes) | nih.gov |

| Photooxidation | Visible light, O₂, Water-soluble nanocage | 1-Methoxy-3-naphthaldehyde | nih.gov |

Reductive Transformations

The reduction of this compound can lead to various hydrogenated products, depending on the reagents and conditions employed. The most notable reductive process for this class of compounds is the Birch reduction.

The Birch reduction involves the use of an alkali metal (like lithium or sodium) dissolved in liquid ammonia, with an alcohol as a proton source. wikipedia.org This method reduces aromatic rings to 1,4-cyclohexadienes. For substituted naphthalenes, the regioselectivity is controlled by the electronic nature of the substituents. The electron-donating methoxy group directs the reduction to occur on the unsubstituted ring. lscollege.ac.injk-sci.com

In the case of 1-methoxynaphthalene, Birch reduction yields primarily 1-methoxy-5,8-dihydronaphthalene. acs.org The reaction proceeds via the formation of a radical anion, which is protonated, followed by a second electron transfer and another protonation. lscollege.ac.in Under some conditions, particularly with extended reaction times or different reagents like lithium and ethylenediamine, over-reduction to tetrahydro products or cleavage of the methoxy group can occur. acs.org For this compound, the expected major product of a standard Birch reduction would be 1-methoxy-3-methyl-5,8-dihydronaphthalene.

Catalytic hydrogenation offers another route for reduction. Depending on the catalyst (e.g., Pd, Pt, Ru) and conditions (pressure, temperature), the reduction can be controlled to yield di-, tetra-, or fully saturated (decalin) derivatives. For instance, the reduction of a related triflate derivative to remove the triflate group was achieved using H₂ over a Palladium on carbon (Pd/C) catalyst. clockss.org

| Reduction Method | Key Reagents/Conditions | Expected Major Product | Reference for Analogy |

|---|---|---|---|

| Birch Reduction | Na or Li, liquid NH₃, Alcohol | 1-Methoxy-3-methyl-5,8-dihydronaphthalene | wikipedia.orgacs.org |

| Modified Birch Reduction | Li, Ethylenediamine, t-BuOH, THF | Tetrahydronaphthalene derivatives | acs.org |

| Catalytic Hydrogenation | H₂, Pd/C or other metal catalysts | 1-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalene or Decalin derivatives | clockss.org |

Computational and Theoretical Chemistry Studies on 1 Methoxy 3 Methylnaphthalene

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given system, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.

Electronic Structure Characterization

DFT calculations have been employed to characterize the electronic structure of 1-methoxy-3-methylnaphthalene, often in the context of its pairing with other unnatural bases. For instance, studies on the d5SICS-dNaM (where dNaM is 2'-deoxy-1-methoxy-3-methylnaphthalene) unnatural base pair have utilized DFT to understand their interaction. DFT calculations indicate that the interaction between d5SICS and dNaM can result in different stable conformations, such as SYN and ANTI isomers, with the SYN conformer being slightly more stable. chemrxiv.org

While specific DFT studies on isolated this compound are not extensively reported in the literature, valuable insights can be gleaned from computational analyses of structurally similar compounds like 1-methoxynaphthalene (B125815) and 1-methylnaphthalene (B46632). For these molecules, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) have been performed to determine optimized geometries, atomic charges, and vibrational wavenumbers. researchgate.netnih.gov These studies show that the methoxy (B1213986) and methyl groups influence the electron distribution within the naphthalene (B1677914) ring system. In 1-methoxynaphthalene, the methoxy group acts as an electron-donating group, which affects the electronic properties and reactivity of the molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For analogous compounds, DFT calculations have been used to determine the HOMO and LUMO energies. For example, in 1-methylnaphthalene, the HOMO-LUMO energy gap has been calculated, and the distribution of these frontier orbitals across the molecule has been visualized. researchgate.net These calculations reveal that the HOMO is typically spread over the naphthalene ring, while the LUMO is also delocalized across the aromatic system. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Naphthalene | -6.15 | -1.92 | 4.23 | DFT/B3LYP |

| 1-Methylnaphthalene | -5.98 | -1.85 | 4.13 | DFT/B3LYP/6-31G(d,p) |

This table provides illustrative data for naphthalene and 1-methylnaphthalene to demonstrate the typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Energetic Landscape and Reactivity Predictions

The energetic landscape of a molecule describes the potential energy as a function of its atomic coordinates. By mapping this landscape, computational methods can predict stable conformations and the energy barriers between them. For this compound, understanding its preferred conformations is crucial, especially when it is incorporated into the constrained environment of a DNA double helix.

Reactivity predictions can be derived from the analysis of the electronic structure. The HOMO and LUMO energies and their spatial distribution are key indicators of where a molecule is likely to undergo electrophilic or nucleophilic attack. The lower the LUMO energy, the more electrophilic the molecule, and the higher the HOMO energy, the more nucleophilic it is. wuxiapptec.com The HOMO-LUMO gap is also a good indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. wuxiapptec.com

In the context of the d5SICS-dNaM unnatural base pair, DFT calculations have shown that the interaction energy between the two nucleobases is significant, contributing to the stability of the pair within the DNA duplex. chemrxiv.org This interaction is primarily driven by van der Waals forces and hydrophobic interactions rather than hydrogen bonding, which is characteristic of natural base pairs.

Molecular Dynamics Simulations

Conformational Landscape and Flexibility Analysis

MD simulations have been extensively used to investigate the conformational landscape and flexibility of this compound, particularly when it is part of a DNA duplex. These simulations have revealed that the dNaM nucleotide exhibits considerable flexibility within the DNA helix. rsc.org Studies have shown that the d5SICS-dNaM pair can adopt multiple conformations, including both Watson-Crick-like and various non-Watson-Crick arrangements. rsc.org

The flexibility of the dNaM nucleotide is a key factor in its ability to be replicated by DNA polymerases. MD simulations have shown that the terminal d5SICS-dNaM pair is particularly flexible, which can sometimes lead to mispairing. rsc.org However, when the DNA duplex is bound to a polymerase, the enzyme's active site can restrict this flexibility, holding the unnatural base pair in a conformation that is conducive to replication. nih.gov

A study using Car-Parrinello molecular dynamics (CPMD) on the related compound 1-hydroxy-8-methoxy-3-methylnaphthalene provided insights into the dynamics of the methoxy group and the naphthalene core in both the gas phase and the solid state. nih.gov Such studies help in understanding the intrinsic flexibility of the naphthalene scaffold.

Intermolecular Interactions (e.g., Unnatural Base Pair Systems)

The primary application of computational studies on this compound has been to understand its role in unnatural base pair systems. MD simulations have been crucial in elucidating the nature of the interactions between dNaM and its pairing partner, d5SICS. These simulations have consistently shown that the pairing is not based on hydrogen bonds, but rather on hydrophobic and stacking interactions. researchgate.net

The stability of the d5SICS-dNaM pair within the DNA double helix is a result of a delicate balance of these non-covalent interactions. MD simulations have shown that the unnatural base pair can adopt an intercalated or a stacked conformation within the DNA, and the preference for a particular conformation can be influenced by the surrounding sequence and the presence of ions. researchgate.net

| System | Simulation Method | Key Findings | Reference |

|---|---|---|---|

| d5SICS-dNaM in DNA duplex | Classical MD (AMBER force field) | Revealed multiple conformations (Watson-Crick and non-Watson-Crick). Showed flexibility of the unnatural base pair. | rsc.org |

| d5SICS-dNaM in DNA duplex with Taq polymerase | Classical MD (Polarizable and non-polarizable force fields) | Polymerase restricts the flexibility of the UBP, favoring a conformation for replication. | nih.gov |

| 1-hydroxy-8-methoxy-3-methylnaphthalene | Car-Parrinello MD | Provided insights into the dynamics and intramolecular hydrogen bonding of a related naphthalene derivative. | nih.gov |

Vibrational and Electronic Spectroscopy Predictions

Computational methods can also predict the spectroscopic properties of molecules, which can be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

DFT calculations have been used to predict the vibrational frequencies of naphthalene derivatives. For 1-methoxynaphthalene, the calculated vibrational spectra (FTIR and Raman) show good agreement with experimental measurements. researchgate.net The calculations allow for the assignment of specific vibrational modes to the observed spectral bands. niscpr.res.in Such analyses for this compound would provide a theoretical fingerprint of the molecule, useful for its identification and characterization.

FT-IR and FT-Raman Spectrum Simulation

The vibrational properties of this compound can be theoretically investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). These simulations provide a complete vibrational spectrum, which is invaluable for interpreting experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.

The standard computational approach involves optimizing the molecular geometry of the compound to find its most stable conformation (a minimum on the potential energy surface). scienceopen.com Following optimization, vibrational frequency calculations are performed. These calculations produce a list of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration within the molecule. The intensities of FT-IR absorptions and FT-Raman scattering activities are also calculated, allowing for the construction of a complete, simulated spectrum. mdpi.com

For naphthalene derivatives, DFT methods, particularly using the B3LYP functional with a suitable basis set (such as 6-311++G(d,p)), have been shown to yield theoretical spectra that are in excellent agreement with experimental data after applying a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.nettandfonline.com

The simulated spectra for this compound would be characterized by several key vibrational modes:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the naphthalene ring, typically appearing in the 3100-3000 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: Asymmetric and symmetric stretching modes of the C-H bonds in the methyl (-CH₃) group, expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending modes for this group would appear at lower frequencies. researchgate.net

Methoxy Group Vibrations: C-H stretching vibrations of the methoxy (-OCH₃) group are also expected in the 3000-2800 cm⁻¹ range. The characteristic C-O stretching vibration would be found at lower wavenumbers. researchgate.net

Naphthalene Ring Vibrations: Complex C=C stretching vibrations within the aromatic ring system typically occur in the 1650-1400 cm⁻¹ region. Ring "breathing" modes and other skeletal vibrations are found at lower frequencies. researchgate.net

To illustrate the typical output of such a simulation, the following table presents a selection of calculated vibrational frequencies and their assignments for the related molecule 1-methylnaphthalene, as derived from DFT calculations. A similar table would be generated for this compound in a dedicated computational study.

Table 1: Representative Theoretical Vibrational Frequencies for a Related Naphthalene Derivative (1-Methylnaphthalene) (Note: This data is for 1-methylnaphthalene and serves as an illustrative example of what a DFT simulation would produce for this compound.)

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3123 | 3100 | Aromatic C-H Stretch |

| 3084 | 3065 | Aromatic C-H Stretch |

| 2967 | 2967 | CH₃ Asymmetric Stretch |

| 2909 | 2928 | CH₃ Symmetric Stretch |

| 1635 | 1631 | C=C Ring Stretch |

| 1599 | 1597 | C=C Ring Stretch |

| 1401 | 1395 | CH₃ Asymmetric Bend |

| 803 | 800 | C-H Out-of-plane Bend |

Data derived from studies on 1-methylnaphthalene. researchgate.net

UV-Vis Spectrum Calculation

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. scienceopen.com

The simulation process begins with the optimized ground-state geometry of the molecule, obtained from DFT calculations as described previously. A TD-DFT calculation is then performed to compute the vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a theoretical measure of the probability of a given electronic transition, and it correlates with the intensity of the absorption peak in an experimental spectrum. eurjchem.com

For aromatic molecules like naphthalene derivatives, the UV-Vis spectrum is dominated by π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. researchgate.net The presence of substituents on the naphthalene ring influences the energies of these transitions. The electron-donating methoxy group and the weakly electron-donating methyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene.

A TD-DFT study on this compound would predict the wavelength of maximum absorption (λ_max) for each significant electronic transition. Computational studies on 1-methoxynaphthalene have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. researchgate.net

The results of a TD-DFT calculation are typically presented in a table listing the calculated excitation wavelengths, oscillator strengths, and the nature of the molecular orbitals involved in the transition.

Table 2: Illustrative TD-DFT Output for a Naphthalene Derivative (Note: This is a generalized example illustrating the type of data produced by a TD-DFT calculation.)

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.25 | HOMO -> LUMO | π -> π* |

| 280 | 0.65 | HOMO-1 -> LUMO | π -> π* |

| 250 | 0.88 | HOMO -> LUMO+1 | π -> π* |

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. Data is representative of typical calculations for aromatic systems. researchgate.netscienceopen.com

Hydrogen Bonding Interactions and Intermolecular Forces

The intermolecular forces of this compound dictate its physical properties, such as boiling point, solubility, and its interactions in a biological or material context. These forces can be analyzed using computational methods.

A key point is that this compound itself cannot act as a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. The oxygen atom in the methoxy group has lone pairs and can act as a hydrogen bond acceptor, allowing it to form hydrogen bonds with donor molecules (e.g., water or alcohols). However, in a pure sample of this compound, hydrogen bonding is not the primary intermolecular force.

The dominant intermolecular forces for this compound are:

Van der Waals Forces (Dispersion Forces): These are the primary forces of attraction and are significant for aromatic molecules. The large, polarizable electron cloud of the naphthalene ring system leads to substantial dispersion forces. These forces include π-π stacking interactions, where the flat surfaces of the naphthalene rings of adjacent molecules align. Computational studies on the isomer 2-methoxy-3-methylnaphthalene (B1601959) have highlighted the importance of these stacking and hydrophobic interactions in its role as an unnatural base pair in DNA. chemrxiv.orgresearchgate.net

Applications of 1 Methoxy 3 Methylnaphthalene As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Polycyclic Aromatic Systems

The naphthalene (B1677914) skeleton of 1-methoxy-3-methylnaphthalene makes it an inherent building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). These extended aromatic systems are of interest in materials science and for studying fundamental chemical properties. Synthetic strategies can utilize the existing naphthalene core and functionalize it further, for instance, through coupling reactions or cycloadditions, to construct more elaborate, angularly fused aromatic structures. For example, methodologies have been developed for the synthesis of various benzo[c]phenanthrene (B127203) analogues starting from o-naphthyl benzaldehydes, which can be derived from naphthalene precursors. nih.gov This modular approach allows for the creation of a wide variety of angularly fused PAHs and their derivatives. nih.gov

Precursor in Natural Product Synthesis

The structural motif of this compound is embedded within several complex natural products, making it a valuable precursor in their total synthesis or in the generation of their analogues.

In the quest for new antibiotics to combat resistance, chemists have targeted the synthesis of novel tetracycline (B611298) analogues. One such class are the pentacyclines, which feature a five-ring system. A highly efficient total synthesis approach has been employed to create a diverse range of pentacycline analogues with systematic variations at different positions to enhance antibacterial activity. nih.gov In this context, a derivative of this compound serves as a key D-E ring precursor. nih.gov For instance, to create 7-chloro pentacyclines, a phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate intermediate is chlorinated, demethylated, and protected to yield the required precursor in high yield over three steps. nih.gov This strategy has led to the discovery of pentacycline analogues with potent activity against Gram-positive bacteria, including tetracycline-resistant strains. nih.gov

| Precursor Modification | Resulting Analogue Class | Key Reagents/Steps | Overall Yield |

| Regioselective chlorination | 7-chloro pentacyclines | N-chlorosuccinimide (NCS), Demethylation, Boc protection | 80% over three steps |

| Nitration, Reduction, Reductive dimethylation | 7-dimethylamino pentacyclines | HNO₃/H₂SO₄, Zinc dust, Formaldehyde, Boc protection | High overall yield |

The tetrahydroisoquinoline core is a privileged scaffold found in a wide array of pharmacologically active marine alkaloids, including the potent antitumor agents of the renieramycin and ecteinascidin families. researchgate.netacs.org The synthesis of these complex molecules often relies on building blocks that can be elaborated into the characteristic substituted tetrahydroisoquinoline system. Research has shown that a lipase-catalyzed site-selective deacetylation of 2-methoxy-3-methylnaphthalene-1,4-diol diacetate can be a key step in constructing a substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, which is a characteristic feature of novel ecteinascidin marine natural products. acs.org This highlights the utility of the substituted naphthalene core in assembling these intricate and medicinally important molecules. acs.org

Furaquinocins are meroterpenoids, natural products of mixed polyketide-isoprenoid origin, known for their antitumor activity. researchgate.net Understanding their biosynthetic pathway is crucial for harnessing their therapeutic potential. Studies on the biosynthesis of furaquinocins in Streptomyces species have identified intermediates that share structural similarities with this compound. For example, the enzyme 7-geranyloxy-5-hydroxy-2-methoxy-3-methylnaphthalene-1,4-dione synthase is involved in furaquinocin biosynthesis. expasy.org It catalyzes the transfer of a geranyl group to 2-O,3-dimethylflaviolin. expasy.org While not directly this compound, related methylated and methoxylated naphthalene cores like 2-O,3-dimethylflaviolin are key intermediates in the pathway, demonstrating the relevance of this substitution pattern in the natural construction of these complex molecules. expasy.orgexpasy.org

Development of Unnatural Base Pairs in Synthetic Biology

A groundbreaking application of this compound, often referred to as dNaM in this context, is in the field of synthetic biology, specifically in the expansion of the genetic alphabet. nih.govrsc.org Natural DNA is composed of four bases (A, T, C, G) that form two base pairs. The creation of "unnatural base pairs" (UBPs) aims to add new letters to the genetic code, expanding the information that can be stored and retrieved in a cell. rsc.org

The pairing of dNaM with another unnatural base, d5SICS (2,6-dimethyl-2H-isoquiniline-1-thione), forms a stable and replicable hydrophobic base pair. nih.govnih.gov Unlike natural base pairs which rely on hydrogen bonding, the dNaM:d5SICS pair is stabilized primarily by hydrophobic interactions and packing forces. scispace.com This UBP has been successfully replicated within the DNA of living bacterial cells, demonstrating that it can function alongside natural base pairs. nih.gov Research has focused on optimizing the replication, transcription, and translation of this expanded genetic alphabet, with studies exploring various derivatives of dNaM to improve its function within a semi-synthetic organism. scripps.edu While the dNaM:d5SICS pair has shown remarkable capability, research also indicates that a high occurrence of these UBPs can perturb the DNA duplex structure. nih.govnih.gov

| Unnatural Base 1 | Unnatural Base 2 | Basis of Pairing | Key Finding |

| dNaM (2-methoxy-3-methylnaphthalene) | d5SICS (2,6-dimethyl-2H-isoquiniline-1-thione) | Hydrophobic and packing forces | Replicated with high fidelity in a semi-synthetic organism. nih.govscripps.edu |

| 1-methoxy-3-methylbenzene | 6-methyl-1(2H)-isoquinolinethione | Predominantly hydrophobic | Promising heteropair, synthesized with high efficiency and fidelity by diverse DNA polymerases. scispace.com |

Advanced Analytical Characterization Methods for 1 Methoxy 3 Methylnaphthalene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For 1-methoxy-3-methylnaphthalene, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula.

The molecular formula for this compound is C₁₂H₁₂O. ijpsjournal.com The expected exact mass (monoisotopic mass) for this formula is calculated to be 172.088815 atomic mass units (amu). ijpsjournal.com An experimental HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

While direct experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the established spectra of parent compounds like naphthalene (B1677914), 1-methoxynaphthalene (B125815), and 1-methylnaphthalene (B46632), and the principle of substituent chemical shift (SCS) additivity. tandfonline.comacs.orgdatapdf.com The electron-donating methoxy (B1213986) group (-OCH₃) and the weakly electron-donating methyl group (-CH₃) influence the electron density of the naphthalene ring system, causing predictable upfield or downfield shifts for the attached protons and carbons.

Predicted ¹H-NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The methoxy group protons will appear as a sharp singlet, typically downfield due to the oxygen's deshielding effect. oregonstate.edu The methyl group protons will also be a singlet. The aromatic protons will appear as a series of multiplets, with their specific shifts determined by their position relative to the two substituents.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~6.8 - 7.0 | Singlet (or narrow doublet) |

| H4 | ~7.1 - 7.3 | Singlet (or narrow doublet) |

| H5 | ~8.0 - 8.2 | Multiplet (doublet of doublets) |

| H6 | ~7.4 - 7.6 | Multiplet (triplet of doublets) |

| H7 | ~7.4 - 7.6 | Multiplet (triplet of doublets) |

| H8 | ~7.8 - 8.0 | Multiplet (doublet of doublets) |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

| -CH₃ | ~2.4 - 2.6 | Singlet |

Predicted ¹³C-NMR Data: The carbon NMR spectrum will show twelve distinct signals. The carbon attached to the methoxy group (C1) will be significantly shifted downfield. The quaternary carbons and the carbons of the unsubstituted ring will have chemical shifts based on their position and electronic environment.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~155 - 157 |

| C2 | ~103 - 105 |

| C3 | ~135 - 137 |

| C4 | ~120 - 122 |

| C4a (quaternary) | ~126 - 128 |

| C5 | ~125 - 127 |

| C6 | ~125 - 127 |

| C7 | ~123 - 125 |

| C8 | ~126 - 128 |

| C8a (quaternary) | ~134 - 136 |

| -OCH₃ | ~55 - 57 |

| -CH₃ | ~21 - 23 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.org This information is critical for connecting the different parts of the molecule, especially across quaternary carbons. nih.gov

For this compound, an HMBC spectrum would provide definitive structural proof through several key correlations:

Methoxy Group Connectivity : A strong correlation would be observed between the methoxy protons (-OCH₃) and the C1 carbon, confirming the attachment of the methoxy group at the 1-position.

Methyl Group Connectivity : The protons of the methyl group (-CH₃) would show correlations to the C3 carbon (two bonds, ²JCH) as well as to the C2 and C4 carbons (three bonds, ³JCH), unambiguously placing the methyl group at the 3-position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by features from the naphthalene ring system, supplemented by characteristic bands from the methoxy and methyl groups. ijpsjournal.comresearchgate.net

Aromatic C-H Stretching : Strong bands are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on the aromatic naphthalene ring. astrochem.org

Aliphatic C-H Stretching : Absorptions corresponding to the C-H stretching of the methoxy (-OCH₃) and methyl (-CH₃) groups would appear in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching : Multiple sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹ would be present, corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings. ijpsjournal.com

C-O Stretching : A strong, characteristic band for the aryl ether C-O bond of the methoxy group is expected in the 1275-1200 cm⁻¹ region. ijpsjournal.com

C-H Bending : Out-of-plane C-H bending vibrations for the substituted naphthalene ring would produce strong bands in the fingerprint region, typically below 900 cm⁻¹. astrochem.org

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring system. researchgate.netnih.gov

Chromatographic Separation Techniques

Chromatography is essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile organic compounds. For a hydrophobic molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. rdd.edu.iqsielc.com

A typical RP-HPLC setup would involve:

Stationary Phase : A C18 (octadecylsilyl) bonded silica (B1680970) column is standard for the separation of hydrophobic aromatic compounds. rdd.edu.iq These columns retain analytes based on their hydrophobicity.

Mobile Phase : A mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), would be used as the eluent. rdd.edu.iqresearchgate.net The separation is achieved by running a gradient (i.e., increasing the percentage of the organic solvent over time) or an isocratic (constant solvent composition) elution.

Detection : A UV detector would be highly effective, as the naphthalene ring system strongly absorbs UV light. The detection wavelength would likely be set around 220-230 nm to maximize sensitivity. ijpsjournal.com

In this system, this compound would elute at a specific retention time. The presence of any impurities would be indicated by additional peaks in the chromatogram. The purity of the sample can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks.

Preparative Chromatography (e.g., Flash, Column, TLC)

Preparative chromatography is a crucial technique for the isolation and purification of this compound from reaction mixtures or natural extracts. These methods operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase, allowing for its separation from impurities. The choice of the specific technique—Thin-Layer, Column, or Flash Chromatography—depends on the scale of purification and the complexity of the mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile analytical technique used to determine the purity of a sample and to develop optimal solvent systems for larger-scale separations. libretexts.org A small amount of the sample containing this compound is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a chamber with a shallow pool of a solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For non-polar compounds like naphthalene derivatives, a common mobile phase is a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297). The separated spots can be visualized under UV light (typically at 254 nm), where aromatic compounds like this compound will appear as dark spots due to fluorescence quenching. rsc.orgresearchgate.net The retention factor (Rf) value is calculated to identify compounds and select the best eluent for column chromatography.

Column Chromatography: For isolating gram-scale quantities of this compound, column chromatography is a standard method. researchgate.net A glass column is packed with a stationary phase, such as silica gel (200-400 mesh). rsc.orgrsc.org The crude mixture is loaded onto the top of the column, and the chosen eluent (mobile phase), previously optimized by TLC, is passed through the column. Components separate into bands that move down the column at different rates. Fractions are collected sequentially, and those containing the pure product are identified (often by TLC), combined, and the solvent is evaporated to yield the purified this compound. For example, in the separation of similar methoxy-bromo-naphthalene isomers, column chromatography was successfully used to isolate the individual compounds. researchgate.net

Flash Chromatography: Flash chromatography is an advancement of traditional column chromatography that utilizes pressure (from an inert gas like nitrogen or an air pump) to accelerate the flow of the mobile phase through the column. rsc.org This modification significantly reduces the separation time and improves the resolution of the separated bands. The principle remains the same, relying on the partitioning of the compound between the stationary and mobile phases. Silica gel (230-400 mesh) is a commonly used stationary phase for this technique. rsc.org This method is highly effective for the routine purification of intermediate and final products in organic synthesis, including substituted naphthalenes.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Primary Use |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV light (254 nm) | Purity assessment; solvent system optimization. libretexts.org |

| Column Chromatography | Silica gel (e.g., 200-400 mesh) | Gradient or isocratic elution with solvents like hexane, dichloromethane, ethyl acetate. researchgate.netrsc.org | TLC analysis of collected fractions | Purification of 1-100 mg to gram-scale quantities. analyticaltoxicology.com |

| Flash Chromatography | Silica gel (e.g., 230-400 mesh) | Hexane/Dichloromethane or Hexane/Ethyl Acetate mixtures. rsc.org | TLC or integrated UV detector | Rapid, high-resolution purification. rsc.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. libretexts.org For aromatic compounds like this compound, this technique provides valuable information about its electronic structure, specifically the energy required for electronic transitions between molecular orbitals. libretexts.org The absorption of UV radiation excites electrons from a lower energy occupied molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (LUMO). libretexts.org

The UV spectrum of naphthalene and its derivatives is characterized by distinct absorption bands corresponding to π → π* electronic transitions within the aromatic system. d-nb.info The naphthalene ring system is a chromophore, the part of the molecule responsible for absorbing light. libretexts.org The presence of substituents on the naphthalene core, such as the methoxy (-OCH₃) and methyl (-CH₃) groups in this compound, modifies the electronic properties of the chromophore. These groups are auxochromes, which can alter the wavelength and intensity of the absorption maxima (λmax).

Typically, electron-donating groups like methoxy and methyl cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). youtube.com The UV absorption spectrum of the parent compound, 1-methylnaphthalene, shows characteristic structured bands in the 260-290 nm region and a stronger absorption band at shorter wavelengths. d-nb.info The addition of a methoxy group is expected to shift these bands to slightly longer wavelengths. For instance, studies on 1-methylnaphthalene vapor show distinct absorption peaks at 264 nm, 274 nm, and 285 nm at 350 K. d-nb.info The electronic transitions in molecules with conjugated π systems, like this compound, are the basis for their UV-Vis absorption. libretexts.org

| Compound Class | Typical λmax Range (nm) | Electronic Transition Type | Effect of Substituents (-CH₃, -OCH₃) |

|---|---|---|---|

| Naphthalene Derivatives | 220-330 nm | π → π | Bathochromic shift (shift to longer wavelengths). youtube.com |

| 1-Methylnaphthalene (reference) | ~274 nm, ~285 nm | π → π (S₀ → S₁) | Reference for the naphthalene core with a methyl group. d-nb.info |

Natural Occurrence and Isolation of 1 Methoxy 3 Methylnaphthalene Derivatives

Phytochemical Isolation from Botanical Sources

The isolation of 1-methoxy-3-methylnaphthalene derivatives has been reported from a variety of botanical sources, often from the roots, rhizomes, or heartwood of the plants. These compounds frequently coexist with other related secondary metabolites, such as anthraquinones, suggesting a common biogenetic origin. pakbs.org

Several species from the family Asphodelaceae are notable sources. For instance, Eremurus persicus, a plant found in Pakistan, yields 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene from its whole plant extract. pakbs.orgresearchgate.net Similarly, the rhizomes of Asphodelus tenuifolius have been found to contain 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene. researchgate.net The genus Kniphofia, also in the Asphodelaceae family, is another rich source, with 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene being isolated from the roots of Kniphofia foliosa and the rhizomes of Kniphofia reflexa in Ethiopia. nih.gov

Other plant families also produce these derivatives. Eleutherine americana (Iridaceae) bulbs contain a naphthalene (B1677914) derivative named eleutherol (B1195583) B. nih.gov The tuberous roots of Orthosiphon rubicundus (Lamiaceae) have yielded 1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethyl-5,6,7-trimethoxynaphthalene. maas.edu.mm The simpler compound, 1-methoxynaphthalene (B125815), has been reported in Cassia occidentalis and Engelhardia roxburghiana. nih.govresearchgate.net

The following table summarizes the botanical sources of some this compound derivatives.

Table 1: Botanical Sources of this compound Derivatives| Compound Name | Botanical Source | Family | Plant Part |

|---|---|---|---|

| 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene | Eremurus persicus pakbs.orgresearchgate.net | Asphodelaceae | Whole Plant |

| 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene | Kniphofia foliosa nih.gov | Asphodelaceae | Roots |

| 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene | Kniphofia reflexa nih.gov | Asphodelaceae | Rhizomes |

| 2-acetyl-8-methoxy-3-methyl-1-naphthol | Asphodelus tenuifolius researchgate.net | Asphodelaceae | Rhizomes |

| 2-acetyl-1,8-dimethoxy-3-methylnaphthalene | Asphodelus tenuifolius researchgate.net | Asphodelaceae | Rhizomes |

| Eleutherol B | Eleutherine americana nih.gov | Iridaceae | Bulbs |

| 1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethyl-5,6,7-trimethoxynaphthalene | Orthosiphon rubicundus maas.edu.mm | Lamiaceae | Tuberous Roots |

| 1-Methoxynaphthalene | Cassia occidentalis researchgate.net | Fabaceae | Not Specified |

| 1-Methoxynaphthalene | Engelhardia roxburghiana nih.gov | Juglandaceae | Not Specified |

Chromatographic and Spectroscopic Methods in Natural Product Isolation

The isolation and purification of this compound derivatives from plant extracts is a multi-step process that relies on various chromatographic techniques. The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. thepharmajournal.com For example, the air-dried whole plant of Eremurus persicus was extracted with methanol (B129727). researchgate.net Similarly, a petroleum ether extract was used for the bulbs of Eleutherine americana. nih.gov

Following extraction, the crude extract is subjected to partitioning between immiscible solvents to separate compounds based on their polarity. The ethyl acetate (B1210297) extract of Eremurus persicus, for instance, was found to contain the target naphthalene derivatives. pakbs.orgresearchgate.net

The primary purification method is column chromatography, often using silica (B1680970) gel as the stationary phase. maas.edu.mmresearchgate.net A gradient elution system, typically with mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the different components of the extract into fractions. maas.edu.mmthepharmajournal.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC), where spots corresponding to the compounds are visualized, often under a UV lamp or by using a spray reagent like methanolic sulphuric acid. researchgate.net

For further purification of the fractions, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is frequently used. nih.govnih.gov This technique offers higher resolution and is crucial for obtaining pure compounds, as was done in the isolation of eleutherol B from Eleutherine americana. nih.gov Size-exclusion chromatography, for instance using Sephadex LH-20, may also be employed. maas.edu.mm

Structural Characterization of Naturally Occurring Analogues

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's framework, functional groups, and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure. aip.org

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. For example, the IR spectrum of a naphthalene derivative can show absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and aromatic C-H and C=C bonds. researchgate.netijpsjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the aromatic naphthalene ring system. researchgate.netijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structure elucidation.

¹H NMR (Proton NMR) spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to each other. For 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene, the ¹H-NMR spectrum showed distinct signals for two methyl groups, a methoxy (B1213986) group, a phenolic proton, and four aromatic protons. pakbs.org

¹³C NMR (Carbon NMR) spectroscopy provides the number of non-equivalent carbon atoms and their chemical shifts, indicating the type of carbon (e.g., methyl, methylene, aromatic, carbonyl).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. pakbs.orgresearchgate.net For example, HMBC correlations were crucial in confirming the positions of the functional groups on the naphthalene ring of 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene. pakbs.org

The following table provides an example of the spectroscopic data used to characterize a naturally occurring analogue.

Table 2: Spectroscopic Data for the Characterization of 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene

| Technique | Observed Features and Interpretations |

|---|---|

| ¹H NMR | Signals at δ 2.65 and 2.34 (two methyl groups), δ 4.04 (methoxy group), δ 9.77 (phenolic proton), and δ 7.08-7.32 (four aromatic protons). pakbs.org |

| MS | Provides the molecular ion peak to determine the molecular weight. |

| IR | Shows absorption bands for hydroxyl, carbonyl, and aromatic C-H/C=C stretching. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons to confirm the substitution pattern on the naphthalene core. pakbs.org |

By combining the data from these spectroscopic methods, researchers can confidently determine the precise structure of newly isolated this compound derivatives. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methoxy-3-methylnaphthalene, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or methoxylation of methylnaphthalene derivatives. For example, methoxylation can be achieved using methanol under acidic catalysis (e.g., H₂SO₄) at 80–100°C. Optimization includes adjusting stoichiometry (e.g., molar ratios of methylnaphthalene to methanol) and reaction time, followed by purification via column chromatography or recrystallization . Industrial-scale synthesis employs continuous flow reactors with in-line monitoring (e.g., GC-MS) to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- UV/Vis Spectroscopy : Identifies conjugation patterns (e.g., λmax at ~270 nm for methoxy-naphthalene systems) .

- GC-MS : Confirms molecular weight (158.2 g/mol) and fragmentation patterns.

- ¹H NMR : Distinguishes methoxy (-OCH₃, δ 3.8–4.0 ppm) and methyl groups (-CH₃, δ 2.3–2.5 ppm) .

- HPLC : Quantifies purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the known mechanisms of toxicity for this compound in mammalian models?

- Methodological Answer : Toxicity arises from cytochrome P450-mediated metabolism (e.g., CYP1A1/2), generating reactive epoxides that bind to DNA or proteins, causing oxidative stress. In vitro assays (e.g., Ames test, comet assay) and in vivo rodent studies (oral/intraperitoneal exposure) are used to assess genotoxicity. Dose-response curves and histopathological analysis (e.g., hepatic necrosis) are critical for hazard identification .

Advanced Research Questions

Q. How can systematic review frameworks (e.g., ATSDR’s methodology) be applied to resolve contradictions in toxicological data for this compound?

- Methodological Answer : Follow ATSDR’s 8-step framework:

Literature Search : Use databases (PubMed, TOXCENTER) with keywords like "this compound AND toxicity" .

Inclusion Criteria : Prioritize peer-reviewed studies on inhalation/oral exposure in humans/laboratory mammals (Table B-1) .

Risk of Bias Assessment : Apply tiered questionnaires (e.g., Table C-7 for animal studies) to evaluate randomization, blinding, and exposure characterization .

Data Synthesis : Use meta-analysis for dose-response trends or qualitative weighting for conflicting outcomes (e.g., hepatic vs. renal effects) .

Q. What experimental designs are recommended for distinguishing direct toxic effects of this compound from its metabolites?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS/MS .

- CYP Inhibition Studies : Co-administer CYP inhibitors (e.g., ketoconazole) in rodent models to isolate parent compound effects .

- In Silico Modeling : Predict metabolite structures using software like ADMET Predictor™ or MetaSite .

Q. How can biomonitoring studies be structured to assess occupational exposure to this compound?

- Methodological Answer :

- Sample Collection : Urine/blood samples from workers pre- and post-shift.

- Biomarkers : Quantify hydroxylated metabolites (e.g., 3-methyl-1-naphthol) via GC-MS with derivatization .

- Confounding Factors : Adjust for smoking status (PAH exposure) using multivariate regression .

Q. What enzymatic assays are suitable for studying this compound’s role in cytochrome c peroxidase (CcP) activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.